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Compound of Interest

Compound Name: 2-Methoxypropanal

Cat. No.: B1605373

A comprehensive guide to the spectroscopic characteristics of 2-methoxypropanal, offering a
comparative analysis with related aldehydes. This document provides researchers, scientists,

and drug development professionals with detailed experimental data and protocols to support

the identification and characterization of this compound.

This guide presents a cross-validation of spectroscopic data for 2-methoxypropanal, a key
chemical intermediate. To provide a thorough understanding of its spectral features, we offer a
comparative analysis with three alternative aldehydes: propanal, 2-methylpropanal, and 3-
methoxypropanal. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), is essential for unambiguous identification and quality
control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-
methoxypropanal and its selected alternatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & [ppm], Multiplicity, Coupling Constant J
[Hz])
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Proton Chemical Shift Lo Coupling
Compound . Multiplicity
Assignment () Constant (J)
2- Data not
-CHO ) - -
Methoxypropanal available
Data not
-CH(OCHs) _ - -
available
Data not
-OCHs _ - -
available
Data not
-CHs - -
available
Propanal -CHO 9.73 t 1.4
-CHa2- 2.46 dq 7.4,1.4
-CHs 112 t 7.4
2-Methylpropanal -CHO 9.62 d 1.2
-CH(CHs)2 2.59 m -
-CH(CHs3)2 1.10 d 6.9
3-
-CHO 9.77 t 18
Methoxypropanal
-CH2CHO 2.73 dt 5.8,1.8
-CH20- 3.70 t 5.8
-OCHs 3.34 s -

Note: Experimental *H NMR data for 2-Methoxypropanal was not readily available in public
databases at the time of this publication.

Table 2: 3C NMR Spectroscopic Data (Chemical Shift & [ppm])
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Compound C1 (-CHO) C2 C3 -OCHs
2-

~205 ~80 ~15 ~58
Methoxypropanal
Propanal 202.7 31.7 8.6 -
2-Methylpropanal  204.7 41.0 15.6 -
3-

202.3 43.5 67.9 58.6
Methoxypropanal

Table 3: Infrared (IR) Spectroscopy Data (Prominent Absorption Bands [cm~1])

Compound C=0 Stretch C-H (aldehyde) C-O Stretch
2-Methoxypropanal ~1730 ~2820, ~2720 ~1100
Propanal 1730 2820, 2718 -
2-Methylpropanal 1725 2810, 2705 -
3-Methoxypropanal 1725 2820, 2720 1118

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound

Molecular lon (M%) Key Fragments

2-Methoxypropanal

88 (predicted)

59, 45, 29 (predicted)

Propanal 58 57, 29, 28
2-Methylpropanal 72 71, 43, 41, 29
3-Methoxypropanal 88 58, 45, 29

Experimental Protocols

Standardized protocols were followed for the acquisition of the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution *H and 3C NMR spectra were acquired on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. For *H NMR, a
standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. For 13C NMR, a proton-decoupled pulse
sequence was employed with a spectral width of 240 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer. A small drop
of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin
film. The spectra were recorded in the range of 4000 to 600 cm~?* with a resolution of 4 cm=1. A
background spectrum of the clean NaCl plates was recorded and automatically subtracted from
the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using an Agilent 7890B gas chromatograph coupled to an Agilent
5977A mass selective detector. The GC was equipped with a HP-5ms capillary column (30 m x
0.25 mm i.d., 0.25 pm film thickness). Helium was used as the carrier gas at a constant flow
rate of 1 mL/min. The injection port temperature was maintained at 250°C. The oven
temperature was programmed from 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min.
The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from
m/z 20 to 200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the
aldehyde compounds.
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Caption: General workflow for spectroscopic analysis of aldehydes.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxypropanal: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605373#cross-validation-of-spectroscopic-data-for-
2-methoxypropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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